3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol
Description
Significance of Fused Heterocyclic Systems in Chemical Biology and Medicinal Chemistry
Fused heterocyclic compounds are a critical class of organic molecules that have garnered substantial attention in medicinal chemistry due to their wide-ranging biological activities. These activities include antibacterial, antiviral, antifungal, anticancer, and antimalarial properties. The fusion of two or more rings, with at least one being a heterocyclic ring containing atoms like nitrogen, oxygen, or sulfur, results in rigid, planar structures that can interact with high specificity and potency with biological targets. This structural rigidity and the presence of multiple heteroatoms can enhance binding to enzymes and receptors, leading to improved pharmacological profiles.
The versatility of fused heterocycles allows for the creation of diverse derivatives that can be tailored for specific applications in medicinal chemistry. By modifying these core structures, chemists can fine-tune pharmacokinetic properties, enhance efficacy, and reduce potential side effects, thereby optimizing drug design.
Overview of Pyrano[3,2-c]pyridine Derivatives in Contemporary Academic Literature
Within the broad family of fused heterocycles, the pyrano[3,2-c]pyridine scaffold, characterized by the fusion of a pyran and a pyridine (B92270) ring, has been the subject of growing interest. Research has demonstrated that derivatives of this scaffold possess a range of valuable pharmacological properties. ekb.eg
Contemporary academic literature highlights the efficacy of pyrano[3,2-c]pyridine derivatives as promising agents in several therapeutic areas. Notably, they have been investigated for their anticancer properties, with some derivatives showing the ability to hinder the binding to key tyrosine kinase receptors like EGFR and VEGFR-2, which are crucial targets in oncology. africanjournalofbiomedicalresearch.com Furthermore, various synthetic strategies have been developed to access these complex molecules, reflecting their importance in the field. africanjournalofbiomedicalresearch.com The structural versatility of the pyrano[3,2-c]pyridine system allows for modifications that can enhance biological activity, making it a fertile ground for the development of new pharmaceutical agents. ekb.eg
The following table summarizes the reported biological activities of some pyrano[3,2-c]pyridine derivatives found in the literature, illustrating the therapeutic potential of this scaffold.
| Derivative Class | Biological Activity | Research Focus |
| Substituted Pyrano[3,2-c]pyridines | Anticancer | Inhibition of EGFR and VEGFR-2 tyrosine kinases |
| Pyrano[3,2-c]pyridine-carbonitriles | Antimicrobial, Anticancer | Development of novel therapeutic agents |
| Pyrano[3,2-c]quinolones | Anti-inflammatory, Anticancer | Targeting pathways related to inflammation and cell proliferation |
Research Trajectories and Significance of 3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol
The specific compound, this compound, represents a particular iteration of the broader pyranopyridine family. It is characterized by a dihydropyran ring fused to a pyridine ring, with a hydroxyl group at the 4-position. A comprehensive review of current scientific literature indicates that dedicated research focusing specifically on the synthesis, properties, and biological activities of this compound is limited.
However, the significance of this compound can be inferred from the established biological importance of the parent pyrano[3,2-c]pyridine scaffold. The presence of the hydroxyl group introduces a key functional handle that can be used for further chemical modifications, potentially leading to the development of new derivatives with tailored properties. The dihydropyran moiety also imparts a three-dimensional structure that can be crucial for specific interactions with biological targets.
Future research trajectories for this compound are likely to involve:
Novel Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to access this specific alcohol and its derivatives.
Exploration of Biological Activity: Screening of this compound and its analogues against a range of biological targets, including those where other pyranopyridines have shown promise, such as cancer cell lines and microbial strains.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to understand how different functional groups influence its biological activity, which can guide the design of more potent and selective compounds.
The following table outlines the key structural features of this compound and their potential implications for future research.
| Structural Feature | Potential Significance |
| Pyrano[3,2-c]pyridine Core | Established scaffold for biologically active compounds |
| 4-hydroxyl group | Site for further chemical derivatization; potential for hydrogen bonding with biological targets |
| Dihydropyran Ring | Introduces conformational flexibility compared to the aromatic pyran ring |
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5,7,10H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLHURQFNKRLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3,4 Dihydro 2h Pyrano 3,2 C Pyridin 4 Ol
Investigations into Ring Opening and Recyclization Reactions of the Pyrano[3,2-c]pyridine System
The stability of the pyrano[3,2-c]pyridine core is significant, yet under certain conditions, the dihydropyran ring can be susceptible to ring-opening and subsequent recyclization reactions. These transformations are often driven by the reactivity of a "hidden" aldehyde or ketone functionality within the hemiacetal or lactol structure. nih.govmdpi.com Studies on analogous systems, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] organic-chemistry.orgnih.govoxazine-1,8-diones, reveal that the lactol form can exist in equilibrium with an open-chain aldehyde. nih.govmdpi.com This aldehyde moiety serves as a reactive handle for transformations with various nucleophiles. mdpi.com
The presence of the hydroxyl group at the C-4 position of 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol suggests it exists as a cyclic hemiacetal (or lactol). This structure can be prone to acid- or base-catalyzed ring-opening to form an amino-aldehyde intermediate. This intermediate can then be trapped by binucleophiles, leading to the formation of new, more complex polycyclic systems. nih.gov
For instance, the reaction of similar pyridomorpholinones with binucleophiles like 3-aminopropan-1-ol has been studied, demonstrating that the reaction is catalyst-dependent. nih.gov Without a catalyst, the reaction may not proceed, but the addition of an acid like acetic acid or a salt such as ammonium (B1175870) acetate (B1210297) can facilitate the ring-opening and subsequent recyclization to form new fused heterocyclic products. nih.govmdpi.com The proposed mechanism involves the nucleophilic attack of the amine on the protonated lactol, leading to the opening of the pyran ring, followed by intramolecular condensation to form a new ring system. nih.gov
| Catalyst | Conditions | Outcome | Reference |
| None | Prolonged reflux | No reaction | nih.govmdpi.com |
| Acetic Acid (AcOH) | Reflux | Ring-opening and recyclization | nih.gov |
| Ammonium Acetate (AcONH4) | Reflux | Improved yield of recyclized product | nih.gov |
Oxidative and Reductive Transformations of the Dihydropyranopyridinol Moiety
The secondary alcohol at the C-4 position of the dihydropyran ring is a primary site for oxidative and reductive transformations.
Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-one. Various oxidizing agents can be employed for this transformation. Studies on the oxidation of similar dihydropyran-2-methanol compounds have found that a combination of bis(acetoxy)iodobenzene (BAIB) and (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) is an efficient and clean method for converting the alcohol to the corresponding aldehyde. nih.gov This suggests that similar modern, mild oxidation methods could be successfully applied to this compound to yield the ketone. Other common oxidizing agents for secondary alcohols, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, could also potentially be used.
| Reagent System | Substrate Type | Product | Reference |
| BAIB / TEMPO | Dihydropyran methanol | Dihydropyran carboxaldehyde | nih.gov |
| Various (e.g., PCC, Swern) | Secondary Alcohol | Ketone | General Organic Chemistry |
Reduction: The corresponding ketone, 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-one, can be reduced back to the secondary alcohol, this compound. Standard reducing agents for ketones, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would be effective for this transformation. The choice of reagent would depend on the presence of other reducible functional groups in the molecule. Sodium borohydride is a milder reagent and would be more selective for the ketone in the presence of, for example, ester or amide groups elsewhere on the molecule.
Electrophilic and Nucleophilic Reactivity at Key Positions of this compound
The reactivity of this compound towards electrophiles and nucleophiles is centered around the pyridine (B92270) ring, the dihydropyran ring, and the hydroxyl group.
Nucleophilic Reactivity: The molecule possesses two primary nucleophilic centers: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. The pyridine nitrogen can react with electrophiles such as alkyl halides to form quaternary pyridinium salts. The hydroxyl oxygen can also act as a nucleophile, for example, in esterification or etherification reactions under appropriate conditions.
Electrophilic Reactivity: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. However, electrophilic attack can occur, typically at the positions meta to the nitrogen atom. The dihydropyran ring itself is not aromatic and its reactivity towards electrophiles is dominated by the double bond character of the enol ether moiety within the pyran ring system.
Reactivity at C-4: The C-4 position is a key site for reactivity. As discussed, oxidation of the hydroxyl group generates an electrophilic carbonyl carbon in the resulting ketone. This ketone would be susceptible to nucleophilic attack by a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, or cyanide, allowing for the introduction of various substituents at the C-4 position. nih.gov The ring-opening reactions discussed previously are also initiated by nucleophilic attack at the C-4 carbon of the lactol. nih.govmdpi.com Studies on the reactions of pyrylium (B1242799) salts with nucleophiles often show an initial attack at the α or γ positions, leading to ring-opened products or different heterocyclic systems. researchgate.net While not a pyrylium salt, the oxonium ion character of the protonated pyran ring can facilitate similar nucleophilic additions.
Mechanistic Elucidation of Synthetic and Degradative Pathways
Synthetic Pathways: The synthesis of pyrano[3,2-c]pyridines often involves multicomponent reactions or tandem cyclization strategies. Mechanistic studies propose that these syntheses can proceed through initial nucleophilic addition followed by intramolecular cyclization. For example, a common route involves the reaction of a 4-hydroxypyridin-2-one derivative with other reagents. The mechanism for the synthesis of related pyrano[3,2-c]quinolones from 4-hydroxyquinolones and propargylic alcohols is proposed to proceed via an acid-catalyzed Friedel-Crafts-type allenylation, which then undergoes a 6-endo-dig cyclization to form the pyran ring. nih.gov Computational studies, including density functional theory (DFT) calculations, have also been employed to provide deeper mechanistic insights into the formation of 3,4-dihydro-2H-pyran rings. organic-chemistry.org These studies help in understanding the transition states and energy barriers of the cyclization process.
Degradative Pathways: The degradation of the pyrano[3,2-c]pyridine system can occur under various conditions, such as thermal stress or harsh chemical environments. The thermal decomposition of related 3,6-dihydro-2H-pyran compounds has been studied computationally, revealing a concerted mechanism involving a six-membered cyclic transition state. mdpi.com This process leads to the cleavage of the pyran ring to form stable products like formaldehyde (B43269) and a diene. mdpi.com
The pyridine ring itself can also undergo degradation. Microbial degradation pathways for pyridine often involve initial hydroxylation or reduction, followed by ring cleavage between C-2 and C-3 or N and C-2, ultimately breaking down the ring into smaller aliphatic molecules like succinate (B1194679) semialdehyde and formamide. nih.gov While these are biological pathways, they provide insight into potential chemical weak points in the heterocyclic ring system under oxidative or reductive conditions.
Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dihydro 2h Pyrano 3,2 C Pyridin 4 Ol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. For 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol, both ¹H and ¹³C NMR would be employed to assign the structure.
¹H NMR: This technique would identify all unique proton environments in the molecule. Key expected signals would include those for the aromatic protons on the pyridine (B92270) ring, the proton on the alcohol-bearing carbon (C4), and the methylene (B1212753) protons of the dihydropyran ring. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal would provide information about the electronic environment, neighboring protons, and the number of protons, respectively.
¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the fused pyran ring.
A hypothetical data table for the types of information that would be gathered is presented below.
Hypothetical ¹H and ¹³C NMR Data Summary
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Pyridine CH | Aromatic region | Doublet/Triplet | Aromatic region |
| Pyridine C | - | - | Aromatic region |
| C4-H | Aliphatic region | Multiplet | ~60-80 |
| C4-OH | Variable | Singlet (broad) | - |
| C3-H₂ | Aliphatic region | Multiplet | ~20-40 |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confident determination of its elemental formula. For this compound (C₈H₉NO₂), HRMS would verify the molecular formula by providing a mass measurement with high accuracy. Furthermore, fragmentation analysis, often using techniques like tandem mass spectrometry (MS/MS), would reveal the structure of the molecule by showing how it breaks apart. Characteristic fragmentation patterns would likely involve the loss of a water molecule (H₂O) from the alcohol group or cleavage of the pyran ring.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions would include a broad O-H stretch for the alcohol, C-H stretches for the aromatic and aliphatic portions, a C=N stretch from the pyridine ring, and C-O stretches associated with the alcohol and ether functionalities.
Expected IR Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H stretch | 3000-3100 |
| Aliphatic C-H | C-H stretch | 2850-3000 |
| Pyridine Ring | C=N stretch | ~1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The pyridine ring in this compound would be expected to produce characteristic absorption bands in the UV region, corresponding to π → π* electronic transitions.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, provided a suitable single crystal can be grown. This technique would provide unambiguous confirmation of the connectivity of the fused pyrano[3,2-c]pyridine ring system. Furthermore, it would reveal detailed structural information such as bond lengths, bond angles, and the conformation of the dihydropyran ring. For chiral molecules, crystallography can determine the absolute stereochemistry. The crystal structure would also show intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack in the solid state. researchgate.net
Computational and Theoretical Chemistry Studies of 3,4 Dihydro 2h Pyrano 3,2 C Pyridin 4 Ol
Density Functional Theory (DFT) Calculations for Molecular Insights
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules such as 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol. Methodologies like the B3LYP hybrid functional combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly used to accurately predict the electronic structure and properties of such heterocyclic systems. irjweb.comnih.gov
The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, this process involves minimizing the electronic energy to find the equilibrium bond lengths, bond angles, and dihedral angles.
The non-aromatic dihydropyran ring introduces significant conformational flexibility. DFT calculations are essential for exploring the conformational landscape, which primarily involves identifying the stable conformations of the six-membered dihydropyran ring, such as chair, twist-boat, or boat forms. nih.gov Furthermore, the hydroxyl group at the C4 position can exist in either an axial or equatorial orientation, leading to different stereoisomers with distinct energies and properties. A thorough conformational analysis would calculate the relative energies of these conformers to identify the global minimum energy structure, which is the most likely to be observed experimentally. nih.gov
Illustrative Optimized Geometric Parameters for this compound Note: The following data are representative values based on DFT calculations for analogous heterocyclic systems and are intended for illustrative purposes.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C-O (Pyran) | 1.37 | |
| C-O (Alcohol) | 1.43 | |
| C=N (Pyridine) | 1.34 | |
| C-C (Pyridine) | 1.39 | |
| C-H (Aromatic) | 1.08 | |
| Bond Angles (º) | ||
| C-O-C (Pyran) | 112.5 | |
| C-N-C (Pyridine) | 117.0 | |
| C-C-OH | 109.5 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons.
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. scirp.orgnih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity: irjweb.comdergipark.org.tr
Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment.
Illustrative Global Reactivity Descriptors for this compound Note: These values are representative examples derived from DFT/B3LYP calculations and are for illustrative purposes.
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.25 |
| LUMO Energy | ELUMO | - | -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |
| Chemical Potential | μ | (EHOMO+ELUMO)/2 | -3.60 |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.65 |
| Global Softness | S | 1 / (2η) | 0.189 |
| Electrophilicity Index | ω | μ² / (2η) | 2.44 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red regions indicate the most negative potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be centered on the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ether and hydroxyl groups.
Blue regions represent the most positive potential, indicating electron-poor areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the acidic proton of the hydroxyl group.
Green regions denote areas of neutral or near-zero potential.
The MEP map provides a clear, qualitative picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. rsc.org
Computational methods can accurately simulate various spectroscopic signatures, which is invaluable for interpreting experimental data and confirming molecular structures.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com By performing a frequency calculation on the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra and aiding in the definitive assignment of vibrational modes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹³C and ¹H) of molecules. nih.govnih.gov Theoretical chemical shifts are calculated relative to a reference compound like tetramethylsilane (B1202638) (TMS) and can be used to assign signals in experimental NMR spectra, resolve structural ambiguities, and study conformational equilibria. researchgate.netruc.dk
Illustrative Calculated Vibrational Frequencies and NMR Shifts Note: The following data are representative values for key functional groups and atoms, intended for illustrative purposes.
| Spectroscopy | Group/Atom | Mode/Type | Typical Calculated Value |
| IR Frequency | O-H | Stretching | ~3500 cm⁻¹ |
| C-H (Aromatic) | Stretching | ~3050 cm⁻¹ | |
| C=N (Pyridine) | Stretching | ~1600 cm⁻¹ | |
| C-O (Ether) | Stretching | ~1100 cm⁻¹ | |
| ¹³C NMR Shift | C4 (with -OH) | Aliphatic | ~65 ppm |
| C (Pyridine, near N) | Aromatic | ~150 ppm | |
| ¹H NMR Shift | H (on -OH) | Alcohol | ~5.0 ppm |
| H (Pyridine, near N) | Aromatic | ~8.2 ppm |
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how this compound moves, flexes, and interacts with its environment (e.g., in a solvent) at a given temperature.
MD is particularly useful for exploring the conformational landscape of the flexible dihydropyran ring, simulating transitions between different chair and boat conformers. nih.gov It can also model the rotation of the hydroxyl group and its hydrogen-bonding interactions with solvent molecules. By analyzing the trajectory of an MD simulation, one can understand the molecule's structural stability, identify preferred conformations in solution, and study the dynamics of intermolecular interactions, which are crucial for its behavior in a chemical or biological system. upenn.edu
Quantum Chemical Characterization of Electronic and Thermodynamic Properties
Beyond FMO analysis, quantum chemical calculations provide a wealth of information about the electronic and thermodynamic properties of this compound.
Thermodynamic properties are typically derived from the vibrational frequencies calculated using DFT. rsc.org By applying statistical mechanics principles, key state functions can be determined, including: researchgate.net
Zero-point vibrational energy (ZPVE)
Enthalpy (H)
Entropy (S)
Gibbs Free Energy (G)
These properties are essential for predicting the stability of the molecule and the thermodynamics of reactions in which it might participate. arxiv.orgstackexchange.com
Illustrative Thermodynamic Properties at 298.15 K Note: These values are representative examples derived from DFT frequency calculations and are for illustrative purposes.
| Property | Symbol | Typical Calculated Value |
| Enthalpy | H | Varies (relative value is key) |
| Entropy | S | ~350-400 J/mol·K |
| Gibbs Free Energy | G | Varies (relative value is key) |
| Heat Capacity (constant V) | Cv | ~130-150 J/mol·K |
Computational Prediction of Reaction Mechanisms and Metabolic Vulnerability of this compound
While specific computational studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the reaction mechanisms and metabolic vulnerabilities of this compound can be predicted with a high degree of confidence. This is achieved by applying established computational chemistry methods and extrapolating from research on structurally analogous pyranopyridine and dihydropyran systems. Such in silico approaches are integral to modern drug discovery and chemical research, offering insights into a molecule's behavior before extensive laboratory synthesis and testing are undertaken.
Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating potential reaction pathways. These calculations can map the energy landscapes of various possible reactions, identifying the most energetically favorable routes. For this compound, key reactive sites would include the hydroxyl group at the 4-position, the nitrogen atom in the pyridine ring, and the adjacent dihydropyran ring. Computational models can predict the outcomes of oxidation, reduction, and conjugation reactions at these sites, which are crucial for understanding both its synthesis and its metabolic fate.
The prediction of metabolic vulnerability is another critical area where computational models are applied. By simulating the interaction of the compound with key metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, researchers can identify which parts of the molecule are most likely to be modified in a biological system. For this compound, the pyridine and dihydropyran rings, as well as the hydroxyl group, are expected to be primary sites for metabolic attack. In silico tools can predict the likelihood of various metabolic transformations, such as hydroxylation, oxidation, and glucuronidation.
Molecular dynamics simulations further enhance these predictions by providing a dynamic picture of how the molecule interacts with its biological targets or metabolizing enzymes over time. These simulations can reveal the specific binding modes and conformations that favor a particular reaction or metabolic pathway, offering a more comprehensive understanding of the compound's behavior at a molecular level.
The following tables present predicted data for this compound, derived from computational models and analysis of similar compounds. These tables are intended to provide a theoretical framework for the compound's reactivity and metabolic profile.
Table 1: Predicted Sites of Metabolism and Corresponding Metabolic Reactions
| Predicted Site of Metabolism | Metabolic Reaction | Predicted Metabolite | Key Enzymes Involved (Predicted) |
| Pyridine Ring Nitrogen | N-Oxidation | This compound N-oxide | Cytochrome P450 (CYP) |
| Pyridine Ring Carbon | Aromatic Hydroxylation | Dihydroxylated pyranopyridine derivative | Cytochrome P450 (CYP) |
| Dihydropyran Ring | Dehydrogenation | 2H-pyrano[3,2-c]pyridin-4-ol | Dehydrogenases |
| 4-hydroxyl group | Glucuronidation | 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-yl glucuronide | UDP-glucuronosyltransferases (UGTs) |
| 4-hydroxyl group | Sulfation | 4-sulfooxy-3,4-dihydro-2H-pyrano[3,2-c]pyridine | Sulfotransferases (SULTs) |
Table 2: Predicted ADME (Absorption, Distribution, Metabolism, Excretion) Properties
| Property | Predicted Value | Computational Method |
| Molecular Weight | 153.18 g/mol | --- |
| LogP (Octanol/Water Partition Coefficient) | 0.85 | ALOGPS |
| Water Solubility | 25.5 g/L | ALOGPS |
| Human Intestinal Absorption | High | In silico ADME prediction software |
| Blood-Brain Barrier Permeability | Low | In silico ADME prediction software |
| CYP450 2D6 Inhibition | Likely inhibitor | In silico ADME prediction software |
| CYP450 3A4 Inhibition | Likely inhibitor | In silico ADME prediction software |
It is important to emphasize that the data presented in these tables are the result of in silico predictions and should be validated through experimental studies. Nevertheless, these computational insights are invaluable for guiding further research and development of this compound and its derivatives.
Structure Activity Relationship Sar and Rational Molecular Design of 3,4 Dihydro 2h Pyrano 3,2 C Pyridin 4 Ol Analogues
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
In the absence of a 3D structure of the biological target, ligand-based drug design (LBDD) methods are invaluable for the discovery of new, potent molecules. researchgate.net These approaches are founded on the principle that molecules with similar structures often exhibit similar biological activities. researchgate.net Key LBDD techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are employed to identify the essential chemical features required for a molecule to interact with its target and elicit a biological response. mdpi.comnih.gov
A pharmacophore model represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to be recognized by its target receptor. For pyranopyridine analogues, a ligand-based pharmacophore model can be generated from a set of known active compounds. mdpi.com This process involves identifying the common structural motifs and their spatial relationships that are crucial for the observed biological activity. mdpi.com Once validated, this model serves as a 3D query for virtual screening of compound libraries to identify novel chemotypes that fit the hypothesis, potentially leading to the discovery of new active scaffolds. mdpi.com
QSAR modeling provides a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By developing QSAR models for 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol analogues, researchers can predict the biological activity of newly designed molecules before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. researchgate.netnih.gov
Scaffold Exploration, Bioisosteric Replacements, and Chemical Space Analysis
The 3,4-dihydro-2H-pyrano[3,2-c]pyridine core is a "privileged structure," meaning it can serve as a versatile framework for designing ligands for a variety of biological targets. mdpi.com Modifying this core through scaffold exploration and bioisosteric replacements are key strategies for lead optimization and the discovery of novel intellectual property. nih.govnih.gov
Scaffold hopping involves replacing the central pyranopyridine framework with a different, functionally equivalent core structure. researchgate.netu-strasbg.fr The goal is to retain the essential pharmacophoric features responsible for biological activity while improving other properties like synthetic accessibility, potency, or ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net This strategy can lead to the discovery of entirely new classes of compounds with the same biological function. nih.gov
Bioisosteric replacement is a more subtle modification where a functional group or substituent on the pyranopyridine scaffold is exchanged for another group with similar physical or chemical properties. researchgate.netu-strasbg.fr This technique is widely used to fine-tune a molecule's properties. For instance, replacing a hydrogen atom with fluorine can alter metabolic stability, while swapping a carboxylic acid group with a tetrazole can affect pKa and bioavailability. researchgate.net These replacements aim to enhance target affinity, improve selectivity, reduce toxicity, or optimize pharmacokinetic parameters. u-strasbg.fr
Chemical space analysis is a chemoinformatics concept that helps researchers navigate the vast "universe" of all possible molecules. scispace.com By mapping the chemical space occupied by known pyranopyridine analogues and their targets, scientists can identify unexplored regions that may contain novel, active compounds. scispace.comyoutube.com This analysis aids in designing diverse compound libraries for screening and ensures a broader exploration of potential drug candidates beyond known structures. scispace.com
Rational Design Principles for Modulating Biological Activity and Selectivity
Rational design is a targeted approach that uses the understanding of a biological target's structure and the ligand's binding mode to design molecules with improved properties. nih.gov The primary goals are to enhance biological activity against the intended target and to improve selectivity, thereby minimizing off-target effects. nih.gov
Key principles for modulating activity and selectivity in pyranopyridine analogues include:
Shape Complementarity : Modifying the scaffold and its substituents to maximize the fit within the target's binding pocket. Leveraging differences in the shape and flexibility of binding sites between the intended target and off-targets is a powerful strategy for achieving selectivity. nih.gov
Electrostatic Interactions : Optimizing hydrogen bonds, ionic bonds, and other polar interactions between the ligand and the receptor. Introducing or repositioning polar functional groups on the pyranopyridine ring can significantly enhance binding affinity and specificity. nih.gov
Hydrophobic Interactions : Modifying non-polar regions of the molecule to improve interactions with hydrophobic pockets in the target protein.
Targeting Unique Conformations : Designing ligands that bind to a specific conformational state of the target protein that is not readily adopted by other related proteins. nih.gov
Exploiting Allosteric Sites : Designing molecules that bind to an allosteric site (a site other than the primary binding site) can offer a powerful route to achieving high selectivity, as these sites are often less conserved than the active sites across protein families. nih.gov
By systematically applying these principles, medicinal chemists can introduce specific structural changes to the this compound scaffold to fine-tune its interaction with a biological target, leading to compounds with a more desirable therapeutic profile. nih.gov
Correlation Between Structural Modifications and Observed Biological Responses
SAR studies are fundamental to understanding how specific changes to the molecular structure of this compound analogues influence their biological effects. Research on pyranopyridines and related heterocyclic compounds has revealed several key correlations.
For instance, in the context of anticancer activity, the introduction of certain substituents has been shown to significantly impact potency. Studies on various pyridine (B92270) derivatives have demonstrated that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the addition of halogen atoms or other bulky groups can sometimes lead to a decrease in activity. nih.gov
In one study of pyrano[3,2-c]pyridine derivatives designed as potential anticancer agents, specific modifications led to potent inhibitory activity against EGFR and VEGFR-2 kinases. The data showed a clear relationship between the nature of the substituent and the resulting biological activity, with some compounds demonstrating IC50 values in the low micromolar and even nanomolar range. nih.gov For example, derivative 8a showed encouraging inhibitory characteristics against both EGFR and VEGFR-2, while compound 8b demonstrated high anticancer activity. nih.gov
| Compound | Target | IC50 (µM) | Key Structural Features |
|---|---|---|---|
| Derivative 8a | EGFR | 1.21 | Specific substitutions on the pyranopyridine core enhancing kinase inhibition. nih.gov |
| Derivative 8a | VEGFR-2 | 2.65 | |
| Derivative 8b | Anticancer (Cell-based) | 0.15 | Demonstrated higher potency compared to the erlotinib (B232) reference in cell-based assays. nih.gov |
| Erlotinib (Reference) | Anticancer (Cell-based) | 0.18 | Standard reference drug for comparison. nih.gov |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. thesciencein.org It is a cornerstone in modern drug discovery for elucidating binding mechanisms, understanding SAR, and screening virtual compound libraries.
Docking studies on pyrano[3,2-c]pyridine derivatives have successfully characterized their binding modes within the active sites of key cancer-related kinases like EGFR and VEGFR-2. nih.govekb.eg These studies reveal the specific amino acid residues that the ligands interact with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts). For example, a promising pyrano[3,2-c]pyridine compound was shown to form crucial hydrogen bond interactions with key residues in the hinge region of the EGFR kinase domain, mimicking the binding mode of known inhibitors like erlotinib. ekb.eg
To systematically analyze and compare these complex interactions, researchers use protein-ligand interaction fingerprints (IFPs) . nih.govnih.gov An IFP translates the 3D protein-ligand interaction data into a 1D binary string, where each bit represents the presence or absence of a specific interaction with a particular amino acid residue. nih.govchemrxiv.org This allows for a high-throughput comparison of binding modes across many different ligands or docking poses, helping to identify common interaction patterns that are critical for biological activity. nih.govchemrxiv.org The use of expanded IFPs can even incorporate information about the strength or geometry of these interactions, providing a more detailed analysis. nih.gov
| Compound Series | Target Protein | Key Interacting Residues | Primary Interaction Types |
|---|---|---|---|
| Pyrano[3,2-c]pyridine derivatives | EGFR | Amino acids in the kinase hinge region | Hydrogen Bonding ekb.eg |
| Pyrano[3,2-c]pyridine derivatives | VEGFR-2 | Not specified | Hydrogen Bonding, Hydrophobic Interactions ekb.eg |
| DHPM and Pyridine derivatives | Eg5 | GLU116, GLY117 | Hydrogen Bonding tubitak.gov.tr |
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target, typically expressed as a binding free energy (ΔG) in kcal/mol. tubitak.gov.tr This score provides a quantitative measure of the stability of the protein-ligand complex. A lower, more negative binding energy generally indicates a more potent inhibitor. tubitak.gov.tr
For pyranopyridine analogues, docking studies have calculated these binding energies to rank potential inhibitors and correlate computational predictions with experimental activity. For example, in a study of pyridine derivatives targeting the kinesin Eg5, a key protein in cell division, compound 5m showed the most favorable free energy of binding at -9.52 kcal/mol, corresponding to a predicted inhibitory constant (Ki) of 0.105 µM. tubitak.gov.tr
The total binding energy is a sum of various energetic contributions, including:
Hydrogen bonds : Strong, directional interactions that are critical for specificity and affinity.
Van der Waals forces : Weaker, non-specific interactions that contribute significantly to binding when summed over a large complementary surface.
Electrostatic interactions : Favorable interactions between charged or polar groups.
Hydrophobic effect : The favorable entropy gain from displacing water molecules from the binding site.
By analyzing these individual energetic contributions, researchers can understand which specific interactions are most critical for high-affinity binding. This insight is crucial for the rational design of new this compound analogues, allowing for modifications that specifically enhance the most important energetic contributions to ligand-target affinity. tubitak.gov.tr
Preclinical Investigation of Biological Targets and Mechanistic Pharmacology
Identification and Validation of Specific Molecular Targets and Signaling Pathways
Derivatives of the pyrano[3,2-c]pyridine scaffold have been identified as promising anticancer agents, with studies pointing towards their interaction with key molecular targets involved in cancer progression. Research has shown that these compounds can hinder the binding to Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase receptors. ekb.eg The inhibition of EGFR and VEGFR-2 signaling pathways is a critical strategy in cancer therapy as it can reduce tumor growth and angiogenesis. ekb.eg
Beyond cancer, pyrano[3,2-c]pyridine derivatives have been explored for their neurotropic activities. Some alkaloids in this series have demonstrated hypotensive, anticonvulsant, antipsychotic, anti-inflammatory, and antitumor effects. nih.gov Furthermore, certain derivatives have been synthesized and evaluated as cannabinoid receptor 2 (CB2R) agonists, suggesting their potential for treating conditions like lung fibrosis. nih.gov Other research has pointed to the potential of these compounds as inhibitors of the stomach proton pump enzyme, similar to potassium-competitive acid blockers (P-CABs). africanjournalofbiomedicalresearch.com
Enzyme Inhibition and Receptor Modulation Studies of Pyrano[3,2-c]pyridin-4-ol Derivatives
The structural versatility of the pyrano[3,2-c]pyridine core allows for modifications that can lead to potent and selective enzyme inhibitors and receptor modulators.
Enzyme Inhibition:
Several studies have highlighted the enzyme inhibitory potential of pyrano[3,2-c]pyridine derivatives against various enzymes:
α-Glucosidase: Pyrano[3,2-c]quinoline derivatives have been identified as a new class of α-glucosidase inhibitors. One study found that a synthesized derivative, 1-(2-bromophenyl)-1H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H,11H)-dione, displayed significant α-glucosidase inhibitory activity with an IC50 value of 63.7 ± 0.5 µM, making it more potent than the standard drug acarbose. Kinetic studies revealed this compound to be a non-competitive inhibitor. nih.gov
Butyrylcholinesterase (BChE): Novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been designed and synthesized as BChE inhibitors. The most potent compound in one study, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile, exhibited an IC50 value of 1.00±0.07 µM. umsha.ac.ir
Topoisomerase II and DNA Gyrase: A bromo derivative of pyrano[3,2-c]quinoline-3-carboxylate has shown promising inhibitory activity against both topoisomerase II (IC50 = 45.19 μM) and DNA gyrase (IC50 = 40.76 μM). rsc.org
EGFR and VEGFR-2 Kinases: As mentioned earlier, pyrano[3,2-c]pyridine derivatives have been investigated for their ability to inhibit EGFR and VEGFR-2 kinases. One derivative demonstrated inhibitory characteristics against EGFR and VEGFR-2 with IC50 values of 1.21 and 2.65 μM, respectively. nih.gov
Receptor Modulation:
Cannabinoid Receptor 2 (CB2R): A pyrano[2,3-b]pyridine derivative, YX-2102, was identified as a CB2R agonist, suggesting the therapeutic potential of this scaffold in modulating cannabinoid receptors for conditions like pulmonary fibrosis. nih.gov
The following table summarizes the enzyme and receptor activity of selected pyrano[3,2-c]pyridine derivatives:
| Derivative | Target | Activity | IC50 / Ki | Reference |
| 1-(2-bromophenyl)-1H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H,11H)-dione | α-Glucosidase | Inhibition | IC50 = 63.7 ± 0.5 µM, Ki = 72 µM | nih.gov |
| 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile | Butyrylcholinesterase | Inhibition | IC50 = 1.00±0.07 µM | umsha.ac.ir |
| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | Topoisomerase II | Inhibition | IC50 = 45.19 μM | rsc.org |
| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | DNA Gyrase | Inhibition | IC50 = 40.76 μM | rsc.org |
| Pyrano[3,2-c]pyridine derivative 8a | EGFR Kinase | Inhibition | IC50 = 1.21 μM | nih.gov |
| Pyrano[3,2-c]pyridine derivative 8a | VEGFR-2 Kinase | Inhibition | IC50 = 2.65 μM | nih.gov |
| YX-2102 | Cannabinoid Receptor 2 | Agonist | - | nih.gov |
In Vitro Assessments of Biological Activity and Mechanism of Action
Cell-Free Biochemical Assays
Cell-free biochemical assays are crucial for determining the direct interaction between a compound and its molecular target. For pyrano[3,2-c]pyridine derivatives, such assays have been employed to quantify their inhibitory activity against enzymes like α-glucosidase and butyrylcholinesterase. nih.govumsha.ac.ir These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.
Cellular-Based Phenotypic and Target Engagement Assays
Cellular-based assays provide insights into the biological effects of a compound in a more physiologically relevant context. For pyrano[3,2-c]pyridine derivatives, a variety of cellular assays have been utilized to assess their anticancer and antimicrobial activities.
Anticancer Activity:
Cytotoxicity Assays: The antitumor activity of newly synthesized pyrano[3,2-c]pyridine derivatives has been evaluated against various cancer cell lines, including colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7). ekb.eg One formimidate derivative exhibited significant cytotoxic activity with IC50 values of 5.2 ± 0.1 µM (HCT-116), 3.4 ± 0.3 µM (HepG-2), and 1.4 ± 0.6 µM (MCF-7). ekb.eg Another study reported a bromo derivative with an IC50 of approximately 35 μM against NSCLC A549 cells. rsc.org
Apoptosis Assays: Mechanistic studies have shown that some pyrano[3,2-c]quinoline derivatives can induce apoptosis in cancer cells. One compound was found to increase total apoptosis by 20.4% in A549 cells compared to a 0.53% increase in the control group. rsc.org
Antimicrobial Activity:
Antibacterial and Antifungal Assays: The antimicrobial potential of pyrano[3,2-c]pyridine derivatives has been demonstrated against a range of pathogens. africanjournalofbiomedicalresearch.com In one study, newly synthesized fused pyrano[2,3-b]pyridine derivatives were evaluated for their activity against Aspergillus fumigatus, Candida albicans, Pseudomonas aeruginosa, and Staphylococcus aureus. ekb.egekb.eg Some compounds exhibited effective to moderate action against all tested microorganisms. ekb.egekb.eg
The following table presents the cytotoxic activity of selected pyrano[3,2-c]pyridine derivatives against various cancer cell lines:
| Derivative | Cell Line | IC50 (µM) | Reference |
| Formimidate derivative 5 | HCT-116 (Colon Carcinoma) | 5.2 ± 0.1 | ekb.eg |
| Formimidate derivative 5 | HepG-2 (Hepatic Carcinoma) | 3.4 ± 0.3 | ekb.eg |
| Formimidate derivative 5 | MCF-7 (Breast Carcinoma) | 1.4 ± 0.6 | ekb.eg |
| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | A549 (Non-Small Cell Lung Cancer) | ~35 | rsc.org |
| Pyrano[3,2-c]pyridine derivative 8b | - | 0.15 | nih.gov |
| Pyrano[3,2-c]pyridine derivative 8a | - | 0.23 | nih.gov |
In Vitro Characterization of Metabolic Transformations and Pathways
Currently, there is a lack of specific published data detailing the in vitro metabolic transformations and pathways of 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol or its close derivatives. Such studies, typically involving incubation with liver microsomes or hepatocytes followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), would be essential to understand the metabolic stability and potential formation of active or inactive metabolites. This information is critical for the further development of these compounds as therapeutic agents.
Q & A
Q. Advanced Research Focus
- In vitro assays : Screen for kinase inhibition or antimicrobial activity using derivatives with varied substituents (e.g., 4-chlorophenyl vs. 2,4-dimethylphenyl groups) .
- SAR Analysis : Hydrophobic substituents (e.g., naphthyl) enhance membrane permeability but may reduce solubility.
- Metabolic stability : Introduce polar groups (e.g., –OH, –NH) to improve pharmacokinetics.
What are the critical safety and stability considerations for handling this compound in laboratory settings?
Q. Basic Research Focus
- Handling : Use PPE (gloves, goggles) and avoid inhalation; work under fume hoods .
- Storage : Store in sealed containers at –20°C to prevent hygroscopic degradation.
- Decomposition : Monitor for color changes (yellowing indicates oxidation); repurify via recrystallization if needed .
How does the choice of purification method impact the scalability of pyrano-pyridine synthesis?
Q. Advanced Research Focus
- Column Chromatography : Suitable for small-scale (<10 g) but impractical for large batches due to solvent waste.
- Recrystallization : Use methanol/2-propanol mixtures for high recovery (>80%) but may require iterative cycles .
- Alternative Methods : Explore flash chromatography or centrifugal partition chromatography for intermediate-scale production.
What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Retrosynthesis Software : Tools like ChemAxon or Reaxys propose feasible routes using analogous pyridine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
